molecular formula C13H17ClFNOS B6623355 N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine

N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine

Cat. No.: B6623355
M. Wt: 289.80 g/mol
InChI Key: PFCLZQNTVFLOFM-UHFFFAOYSA-N
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Description

N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine is a synthetic organic compound characterized by the presence of a thian-4-amine core substituted with a 2-chloro-5-fluorophenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a thian-4-amine derivative reacts with a 2-chloro-5-fluorobenzyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and automated systems can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chloro-4-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine
  • N-[(2-chloro-5-fluorophenyl)methyl]-N-ethyl-1-oxothian-4-amine
  • N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-3-amine

Uniqueness

N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the phenyl ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNOS/c1-16(12-4-6-18(17)7-5-12)9-10-8-11(15)2-3-13(10)14/h2-3,8,12H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCLZQNTVFLOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)F)Cl)C2CCS(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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